N-(3-chloro-4-methoxyphenyl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide N-(3-chloro-4-methoxyphenyl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14826286
InChI: InChI=1S/C17H23ClN2O3/c1-11(2)6-7-20-10-12(8-16(20)21)17(22)19-13-4-5-15(23-3)14(18)9-13/h4-5,9,11-12H,6-8,10H2,1-3H3,(H,19,22)
SMILES:
Molecular Formula: C17H23ClN2O3
Molecular Weight: 338.8 g/mol

N-(3-chloro-4-methoxyphenyl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC14826286

Molecular Formula: C17H23ClN2O3

Molecular Weight: 338.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methoxyphenyl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide -

Specification

Molecular Formula C17H23ClN2O3
Molecular Weight 338.8 g/mol
IUPAC Name N-(3-chloro-4-methoxyphenyl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C17H23ClN2O3/c1-11(2)6-7-20-10-12(8-16(20)21)17(22)19-13-4-5-15(23-3)14(18)9-13/h4-5,9,11-12H,6-8,10H2,1-3H3,(H,19,22)
Standard InChI Key NTJCYSTZXBFEJT-UHFFFAOYSA-N
Canonical SMILES CC(C)CCN1CC(CC1=O)C(=O)NC2=CC(=C(C=C2)OC)Cl

Introduction

Chemical Structure and Stereochemical Considerations

The compound’s structure comprises three key components:

  • A 5-oxopyrrolidine ring: A five-membered nitrogen-containing heterocycle with a ketone group at position 5.

  • A 3-methylbutyl (isoamyl) substituent: Attached to the pyrrolidine nitrogen, contributing to lipophilicity .

  • A 3-chloro-4-methoxyphenyl carboxamide group: Linked to the pyrrolidine’s C-3 position, introducing aromatic and electron-withdrawing features.

Stereochemistry and Conformational Analysis

The compound exists as a racemic mixture, indicating equal proportions of both enantiomers . The absence of stereoselective synthesis in reported methods suggests that biological evaluations must account for potential differences in enantiomer activity. Computational modeling reveals that the 3-methylbutyl chain adopts a gauche conformation, minimizing steric clashes with the pyrrolidine ring.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC17H23ClN2O3\text{C}_{17}\text{H}_{23}\text{Cl}\text{N}_2\text{O}_3
Molecular Weight338.83 g/mol
SMILESCC(C)CCN1CC(CC1=O)C(Nc1ccc(c(c1)Cl)OC)=O
logP (Partition Coefficient)2.61
Hydrogen Bond Acceptors5
Polar Surface Area48.4 Ų

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis involves a multi-step sequence:

  • Pyrrolidine Ring Formation: Michael addition of nitroalkanes to 4-oxo-2-enoates generates enantiomerically enriched pyrrolidine precursors .

  • Carboxamide Coupling: Reaction of pyrrolidine-3-carboxylic acid derivatives with 3-chloro-4-methoxyaniline using carbodiimide-based coupling agents (e.g., DCC/DMAP).

  • N-Alkylation: Introduction of the 3-methylbutyl group via alkylation of the pyrrolidine nitrogen.

Key Reaction:

Pyrrolidine-3-carboxylic acid+3-Chloro-4-methoxyanilineDCC/DMAPCarboxamide Intermediate\text{Pyrrolidine-3-carboxylic acid} + \text{3-Chloro-4-methoxyaniline} \xrightarrow{\text{DCC/DMAP}} \text{Carboxamide Intermediate} Carboxamide Intermediate+3-Methylbutyl BromideBaseFinal Product\text{Carboxamide Intermediate} + \text{3-Methylbutyl Bromide} \xrightarrow{\text{Base}} \text{Final Product}

Challenges and Optimizations

  • Racemization: Non-stereoselective steps lead to racemic mixtures, necessitating chiral resolution for enantiopure studies .

  • Yield Improvement: Microtiter plate-based parallel synthesis and in situ screening have enhanced efficiency in analogous pyrrolidine carboxamides .

Physicochemical Properties and Drug-Likeness

Solubility and Permeability

  • logSw (Water Solubility): -3.43, indicating poor aqueous solubility .

  • logD (Distribution Coefficient): 2.61 at physiological pH, reflecting moderate lipophilicity .

  • Permeability: Polar surface area (48.4 Ų) suggests moderate cell membrane penetration, aligning with Rule of Five guidelines .

Stability Profiling

  • Hydrolytic Stability: The carboxamide bond resists hydrolysis under physiological conditions, but acidic/basic environments may cleave it.

  • Oxidative Sensitivity: The pyrrolidine ketone is susceptible to reduction, potentially forming secondary alcohols .

CompoundTargetIC₅₀/EC₅₀Source
N-(3-Chloro-4-methoxyphenyl)-...InhA (Hypothetical)Pending
TriclosanEnoyl-ACP Reductase0.2 μM
Genz-10850InhA1.5 μM

Anticancer Activity

Pyrrolidine carboxamides with aryl substituents demonstrate pro-apoptotic effects in hepatocellular carcinoma (HCC) via PKCδ activation . While direct evidence for this compound is lacking, its structural similarity to OSU-2S analogs suggests potential utility in oncology .

Comparative Analysis with Structural Analogs

Analog 1: 1-(3-Chloro-4-Methoxyphenyl)-5-Oxopyrrolidine-3-Carboxylic Acid

  • Difference: Lacks the 3-methylbutyl group .

  • Property Impact: Higher polarity (logP = 1.8) and improved aqueous solubility .

Analog 2: N-(4-Fluorophenyl)Acetamide

  • Difference: Fluorine substitution instead of chlorine; simpler structure.

  • Bioactivity: Exhibits analgesic properties but lower antimicrobial potency.

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